molecular formula C11H20O2 B13273677 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal

2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal

Cat. No.: B13273677
M. Wt: 184.27 g/mol
InChI Key: FMDVDPRSAQHVDR-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal is an organic compound with the molecular formula C11H18O2 It is a cyclopentyl derivative with a hydroxyl group and a methyl group attached to the cyclopentane ring, and an aldehyde group attached to the propanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-1,2-dimethylcyclopentane with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an intermediate in various biochemical pathways, influencing cellular processes and metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde
  • 2-Hydroxy-1,2-dimethylcyclopentyl acetate

Uniqueness

2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal is unique due to its specific structural features, such as the presence of both hydroxyl and aldehyde groups on a cyclopentyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(2-hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal

InChI

InChI=1S/C11H20O2/c1-9(2,8-12)10(3)6-5-7-11(10,4)13/h8,13H,5-7H2,1-4H3

InChI Key

FMDVDPRSAQHVDR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(C)O)C(C)(C)C=O

Origin of Product

United States

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